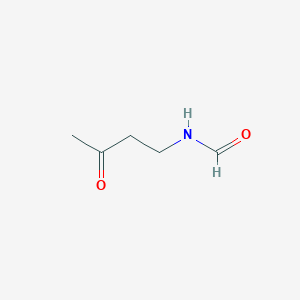

N-(3-oxobutyl)formamide

Description

Structure

3D Structure

Properties

CAS No. |

57932-02-2 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

N-(3-oxobutyl)formamide |

InChI |

InChI=1S/C5H9NO2/c1-5(8)2-3-6-4-7/h4H,2-3H2,1H3,(H,6,7) |

InChI Key |

YGNNMISIFFFBNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCNC=O |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Oxobutyl Formamide and Analogous Structures

Established Reaction Pathways for N-Formyl Group Incorporation

Traditional methods for incorporating an N-formyl group often involve the use of specific formylating agents or named reactions that have been refined over time.

Direct N-Formylation Strategies

Direct N-formylation involves the reaction of an amine with a formylating agent. A common and straightforward method utilizes formic acid, often without the need for a catalyst. tandfonline.comacs.org The reaction mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon of the formylating agent. tandfonline.com For instance, the formylation of various aromatic and aliphatic amines can be achieved by heating with formic acid, leading to the desired formamide (B127407) with moderate to excellent yields. tandfonline.comacs.org

Other reagents for direct N-formylation include acetic formic anhydride (B1165640), chloral (B1216628), and activated formic acid esters. scholarsresearchlibrary.comacademie-sciences.fr However, many of these methods can suffer from drawbacks such as the use of toxic or expensive reagents and harsh reaction conditions. scholarsresearchlibrary.comacademie-sciences.fr To address these issues, catalysts have been employed to facilitate the reaction under milder conditions. For example, iodine has been used as a cost-effective and environmentally friendly catalyst for the N-formylation of a wide variety of amines with formic acid, proceeding with high efficiency and selectivity. organic-chemistry.org

The following table summarizes various direct N-formylation methods:

Interactive Table: Direct N-Formylation Methods

| Formylating Agent | Catalyst/Conditions | Substrate Scope | Key Features |

| Formic Acid | Catalyst-free, 60°C | Aromatic and aliphatic amines | Simple, cost-effective, but can require elevated temperatures. tandfonline.com |

| Formic Acid | Iodine (5 mol%), 70°C | Wide range of aromatic and aliphatic amines, including chiral α-amino acid esters | High efficiency and selectivity, chemoselective, preserves stereochemistry. organic-chemistry.org |

| Formic Acid | (NH₄)₃[FeMo₆O₁₈(OH)₆] | Primary and secondary amines, diamines | Inorganic-ligand supported iron catalyst, mild conditions. acs.orgrsc.org |

| Ethyl Formate (B1220265) | Catalyst-free, 60°C | Aromatic and aliphatic amines | Alternative to formic acid, generally requires longer reaction times for similar yields. tandfonline.com |

Reductive Amination through N-Formyl Intermediates (e.g., Modified Leuckart Reaction Pathways)

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones to produce amines. wikipedia.org A key feature of this reaction is the formation of an N-formyl derivative as an intermediate, which can then be hydrolyzed to the final amine. mdpi.com The reaction typically uses formamide or ammonium (B1175870) formate as both the nitrogen source and the reducing agent at high temperatures (120-185°C). wikipedia.orggoogle.com

The mechanism when using formamide involves the initial nucleophilic attack of formamide on the carbonyl carbon of the aldehyde or ketone. wikipedia.orgsciencemadness.org This is followed by dehydration to form an N-formyl derivative. wikipedia.org This intermediate is then reduced. The traditional Leuckart reaction often requires long reaction times and high temperatures. google.comnih.gov

Modifications to the Leuckart-Wallach reaction, a related process, have been studied to improve yields and understand the reaction pathways. These studies have shown that reagents like ammonium formate, formamide-formic acid, and formamide-ammonium formate can be used. oup.com The addition of formic acid can improve yields when formamide is used, particularly with more reactive substrates. mdpi.comoup.com Recent advancements have focused on using catalysts, including non-noble metal catalysts like cobalt nanoparticles, to carry out Leuckart-type reactions under more efficient conditions. researchgate.net

A generalized scheme for the Leuckart reaction is as follows:

R₂C=O + 2HCOONH₄ → R₂CHNHCHO + 2H₂O + NH₃ + CO₂R₂CHNHCHO + H₂O → R₂CHNH₂ + HCOOHMannich-Type Condensation Approaches Involving Formamide Derivatives

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine (or ammonia), and an enolizable carbonyl compound to form a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.org

While the classic Mannich reaction does not directly use formamide to produce an N-formyl compound, variations and related methodologies can involve formamide or its derivatives. For example, N,N-dimethylformamide (DMF) is a common solvent in Mannich reactions and can sometimes participate in the reaction. plantarchives.orgcore.ac.ukjst.go.jp In some protocols, formamide has been used as a polar solvent, which can influence the reaction's stereoselectivity in organocatalyzed Mannich reactions. ru.nl

More directly, specific Mannich-type reactions have been developed where the product is a substituted N-formyl compound. For instance, an asymmetric Mannich reaction of dicarbonyl compounds with α-amido sulfones, catalyzed by Cinchona alkaloids, has been shown to produce substituted N-(2-formyl-3-oxopropyl)formamide derivatives. buchler-gmbh.com This demonstrates a specialized application of Mannich-type condensation to generate complex structures containing an N-formyl group.

Development of Novel and Green Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing N-formyl compounds. rsc.orgrsc.org

Solvent-Free Synthetic Conditions for Formamide Derivatization

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they reduce waste and can simplify product purification. scholarsresearchlibrary.com Several solvent-free methods for N-formylation have been developed.

One of the simplest approaches is the reaction of amines with formic acid under neat conditions, often with gentle heating. tandfonline.comscholarsresearchlibrary.com This method is efficient for a range of amines and avoids the need for any solvent or catalyst. tandfonline.com The use of ultrasound has also been shown to promote N-formylation under solvent- and catalyst-free conditions at room temperature, offering a green, high-yield, and rapid procedure. academie-sciences.fr

Mechanochemistry, which uses mechanical force to induce chemical reactions, provides another solvent-free alternative. For example, N-formylsaccharin has been used as a formylating agent in solvent-free mechanochemical reactions to produce formamides in good to excellent yields. bohrium.com

The following table highlights some green, solvent-free N-formylation methods:

Interactive Table: Green, Solvent-Free N-Formylation Methods

| Method | Reagents | Key Features |

| Neat Reaction | Amine, Formic Acid | Simple, efficient, avoids solvent and catalyst. scholarsresearchlibrary.com |

| Ultrasound-Promoted | Amine, Formic Acid | Room temperature, rapid reaction times, high yields. academie-sciences.fr |

| Mechanochemistry | Amine, N-formylsaccharin | Solvent-free, good to excellent yields, green purification. bohrium.com |

| Organocatalysis | Amine, CO₂, Hydrosilane | Utilizes CO₂ as a C1 source, catalyzed by tetrabutylammonium (B224687) acetate (B1210297) (TBAA). rsc.org |

| Metal- and Solvent-Free | Carboxylic Acid, Formamide | Uses formamides as an amino source for amide synthesis at mild temperatures. nih.govresearchgate.net |

Catalytic Methodologies Utilizing Formamide as a Reagent or Ligand

Formamide is not only a reagent for formylation but can also be involved in catalytic systems in various ways. Catalytic approaches are central to developing sustainable chemical processes. rsc.orgrsc.org

Numerous catalytic systems have been developed for N-formylation, often aiming to use greener formyl sources like carbon dioxide. rsc.orgacs.org For instance, the N-formylation of amines with CO₂ and a hydrosilane can be catalyzed by various systems, with complex equilibria influencing the reaction pathway. acs.orgepfl.ch

Formamide and its derivatives can also act as reactants in catalytic processes. For example, enzymes like formate dehydrogenase (FDH) have been shown to catalyze the cleavage of formamide to regenerate cofactors (NADH/NADPH) and supply amines for other reactions, such as asymmetric reductive amination. acs.org

In other catalytic applications, formamide can be a precursor to valuable chemicals like urea (B33335) through catalytic reactions, sometimes in the presence of a catalyst like a ruthenium-phosphine complex. google.com Furthermore, formamide can act as a carbonyl precursor in certain catalytic reactions, such as the Passerini reaction, to synthesize α-acyloxycarboxamides. rsc.orgnih.gov

Recent developments have also focused on using earth-abundant and non-precious metal catalysts. Iron and chromium catalysts supported by inorganic ligands have demonstrated high activity and selectivity for the N-formylation of amines under mild conditions, offering a reusable and efficient catalytic system. rsc.orgd-nb.info Visible light has also been employed to catalyze the preparation of N-formyl amide compounds, representing a green and mild reaction mode. wipo.int

Microwave-Assisted and Sonochemical Syntheses for Enhanced Efficiency

Modern synthetic chemistry increasingly turns to energy-efficient techniques like microwave (MW) irradiation and sonochemistry to accelerate reactions, improve yields, and promote greener chemical processes. ijpsjournal.com These methods have shown considerable promise in the synthesis of various organic compounds, including structures analogous to N-(3-oxobutyl)formamide.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the direct heating of reactants and solvents through dielectric polarization, leading to rapid temperature increases and often dramatic rate enhancements. illinois.edu This volumetric heating is more uniform and efficient than conventional methods. illinois.edu The application of microwave irradiation has proven effective for synthesizing N-containing heterocyclic compounds and various imides, demonstrating advantages such as shorter reaction times, milder conditions, and higher yields. ijpsjournal.comresearchgate.net

Research into the synthesis of acyclic imides, which share structural similarities with this compound, has shown that microwave irradiation can significantly reduce reaction times and improve yields in the presence of catalysts like 12-tungstophosphoric acid. researchgate.net Furthermore, studies on the microwave-assisted decomposition of formamide itself reveal its potential as an ammonia (B1221849) source for the synthesis of nitrogen-containing heterocycles, highlighting the diverse reactivity of formamide under microwave conditions. researchgate.net For instance, the synthesis of pyrazolone (B3327878) derivatives, which can be considered analogous structures, is significantly accelerated under microwave irradiation, with reactions completing in minutes compared to hours with conventional heating, while also achieving higher yields. asianpubs.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Analogous Heterocyclic Compounds [Source: ijpsjournal.comasianpubs.org]

| Product | Method | Catalyst/Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Pyrazolones | Microwave | Solvent-free | 2 min | 88% |

| Pyrazolones | Conventional | Ethanol | 1-5 hrs | 40-91% |

| Pyrano[4,5-C]pyrroles | Microwave | Toluene (B28343) | 2 min | 80% |

| Pyrano[4,5-C]pyrroles | Conventional | Toluene/EDDA | 6 hrs | 67% |

| Dihydroquinoxalino[2,3-b]indoloacetyl pyrazoles | Microwave | - | 20-30 min | 84-98% |

| Dihydroquinoxalino[2,3-b]indoloacetyl pyrazoles | Conventional | Reflux | 8-9.5 hrs | 28-72% |

Sonochemical Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for enhanced efficiency. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and chemical reactivity.

A notable application is the rapid, copper-catalyzed synthesis of isocoumarin (B1212949) derivatives that feature a 3-oxobutyl moiety at the C-4 position. researchgate.net This process involves a one-pot cascade reaction under ultrasound irradiation, demonstrating the utility of sonochemistry in constructing complex molecules containing the core oxobutyl group. researchgate.net Similarly, ultrasound has been effectively used in the synthesis of isoquinolin-1(2H)-one derivatives through a copper-catalyzed α-arylation of ketones followed by intramolecular cyclization, showcasing a green and efficient pathway to related heterocyclic systems. researchgate.net

Asymmetric Synthesis and Stereocontrol in the Preparation of Chiral this compound Analogs

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry, particularly for applications in medicinal chemistry and materials science. The development of asymmetric methods to prepare chiral analogs of this compound, where the oxobutyl moiety is attached to a stereogenic center, is an area of active research.

Organocatalysis and Chiral Catalysts

One powerful strategy involves the use of small organic molecules as catalysts (organocatalysis) to induce chirality. An organocatalytic asymmetric desymmetrization approach has been successfully employed for the synthesis of chiral Swaminathan ketones, which are bicyclic structures containing a 2-alkyl-2-(3-oxobutyl) moiety. rsc.org This method uses an amine/acid catalyst system to achieve a conformation-controlled intramolecular aldol (B89426) condensation, yielding products with excellent enantioselectivities. rsc.org

The use of chiral metal complexes is another prominent method. For example, the asymmetric hydrosilylation of cyclic β-keto esters catalyzed by a chiral palladium complex has been used to synthesize chiral 2-oxo-1-(3-oxobutyl)cycloalkanecarboxylates. thieme-connect.de Similarly, chiral palladium catalysts have been instrumental in the enantioselective synthesis of various N-C axially chiral compounds, establishing a precedent for creating stereocenters in related structures. shibaura-it.ac.jp

Stereoselective Synthesis of Complex Analogs

The principles of stereocontrol are critical when constructing complex molecular architectures. A noteworthy example is the synthesis of (4aS,8aS)-1-(tert-Butoxycarbonyl)-4a-(3-oxobutyl)decahydroquinoline, a key intermediate. ub.edu The synthesis starts from a chiral lactam derived from (R)-phenylglycinol. The introduction of the 3-oxobutyl group at the C-4a position is achieved through a Michael addition of the corresponding enamine to methyl vinyl ketone. The subsequent removal of the chiral auxiliary (the phenylethanol residue) affords the enantiopure cis-decahydroquinoline (B84933) derivative, demonstrating a high degree of stereocontrol throughout the synthetic sequence. ub.edu

Table 2: Selected Asymmetric Methodologies for Chiral Analogs [Source: rsc.orgub.edu]

| Target Analog Structure | Asymmetric Strategy | Key Reaction | Result |

|---|---|---|---|

| Chiral Swaminathan Ketones (containing a 2-(3-oxobutyl) group) | Organocatalytic Asymmetric Desymmetrization | Intramolecular Aldol Condensation | Excellent enantioselectivities |

| (4aS,8aS)-4a-(3-oxobutyl)decahydroquinoline | Chiral Auxiliary | Michael Addition to Chiral Enamine | Enantiopure cis-decahydroquinoline obtained |

These methodologies highlight the sophisticated strategies available for exerting precise control over stereochemistry during the synthesis of complex molecules bearing the this compound structural motif or its close analogs. The choice of chiral catalyst, auxiliary, or specific reaction conditions allows for the selective formation of a desired stereoisomer, which is crucial for investigating the structure-activity relationships of these compounds in various scientific fields.

Mechanistic Investigations of Reactions Involving N 3 Oxobutyl Formamide and Its Precursors

Fundamental Reaction Mechanisms Governing N-Formyl Transformations

The formyl group is a versatile functional group that participates in a variety of fundamental chemical transformations. The reactivity of the N-formyl group in N-(3-oxobutyl)formamide is primarily governed by the electrophilic nature of the carbonyl carbon and the ability of the nitrogen atom to stabilize charged intermediates.

Nucleophilic addition is a characteristic reaction of carbonyl compounds, including the formyl group of this compound. savemyexams.com The mechanism begins with the attack of a nucleophile on the electrophilic carbonyl carbon. unacademy.comyoutube.com This carbon is susceptible to attack because the more electronegative oxygen atom pulls electron density away from it, creating a partial positive charge. savemyexams.com The initial attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated by an acid in the reaction medium to yield an alcohol. libretexts.org

In reactions involving primary amines or their derivatives, the initial addition product, a carbinolamine, is often unstable. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglumenlearning.com Subsequent elimination of water leads to the formation of a resonance-stabilized cation known as an iminium ion. wikipedia.orgchemeurope.comchemistrysteps.com Specifically for N-formyl compounds, this species is termed an N-acyliminium ion. These N-acyliminium ions are highly reactive electrophiles due to the electron-withdrawing effect of the adjacent carbonyl group, making them powerful intermediates in carbon-carbon bond-forming reactions. arkat-usa.orgresearchgate.net The formation of iminium ions is a reversible process and is highly dependent on the pH of the reaction medium; the rate is generally optimal around a pH of 5. libretexts.orglumenlearning.com

| Step | Description | Intermediate |

| 1 | Nucleophilic attack on the formyl carbon. | Tetrahedral alkoxide |

| 2 | Protonation of the alkoxide. | Carbinolamine |

| 3 | Protonation of the hydroxyl group (acid-catalyzed). | Protonated carbinolamine |

| 4 | Elimination of water. | N-acyliminium ion |

| 5 | Deprotonation (if applicable). | Final product |

The formation of the carbon-nitrogen (C-N) bond in this compound precursors typically involves standard synthetic methodologies for creating amides. These methods can include the reaction of a primary amine (3-aminobutan-2-one) with an activated formic acid derivative, such as formyl chloride or a mixed anhydride (B1165640). Transition metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, also represent a powerful method for C-N bond formation between aryl halides and amines, though they are more complex than what is typically required for simple formamide (B127407) synthesis. tcichemicals.com

Conversely, the cleavage of the C-N bond in formamides can be achieved under specific conditions. Reductive cleavage using strong reducing agents can break the amide bond to yield the corresponding amine. organic-chemistry.org For instance, certain protocols using hydrosilanes in the presence of a catalyst can selectively cleave the C-N bond via a deacylative process. organic-chemistry.org Additionally, strong acidic or basic hydrolysis can break the amide bond, though this is often a slower process for amides compared to esters. Recently, methods involving single-electron transfer to the amide have been developed, followed by selective cleavage of the C-N bond. organic-chemistry.org The development of catalytic protocols for the decarbonylation of formamides also provides a pathway for C-N bond cleavage. organic-chemistry.org

Catalytic Mechanisms of Formamide-Mediated Transformations

Formamide and its derivatives, including this compound, can participate in and be influenced by various catalytic processes. Mechanistic investigations have shed light on the role of formamides as both catalysts and substrates in a range of chemical transformations.

Detailed studies into formamide-catalyzed nucleophilic substitution (SN) reactions of alcohols have revealed a mechanism involving the formation of a key alkoxyiminium chloride intermediate. researchgate.net The rate-determining step in this catalytic cycle is the nucleophilic attack of the formamide catalyst on the reagent. researchgate.net A linear free energy relationship has been established, correlating the Lewis basicity of the formamide with its catalytic activity. researchgate.net This suggests that the electron-donating ability of the formamide is crucial for its catalytic efficacy.

In the context of hydrogenation reactions, the catalytic conversion of formamide intermediates to methanol (B129727) is a key area of research. frontiersin.orgfrontiersin.org The proposed mechanism for the hydrogenation of formamide involves the initial formation of a hemiaminal intermediate. frontiersin.orgfrontiersin.org This intermediate can then undergo either C-N bond cleavage to produce methanol and the corresponding amine, or C-O bond cleavage leading to N-methylation of the amine. frontiersin.org The selectivity of this process can be influenced by the addition of base additives, which are hypothesized to deprotonate the hemiaminal intermediate, thereby favoring the C-N cleavage pathway that leads to methanol. frontiersin.orgfrontiersin.org

Formamide itself can also act as a reagent in transformations such as the synthesis of cyclic imides from dicarboxylic acids or their anhydrides. lew.ro The proposed mechanism involves a nucleophilic attack of the amino group of formamide on an anhydride group, proceeding through a four-centered transition state to yield the final imide product. lew.ro

Furthermore, N-formamides can serve as carbonyl precursors in multicomponent reactions like the Passerini reaction. rsc.org In the presence of a Brønsted acid catalyst, such as silica-supported sulfuric acid, the N-formamide is activated. This is followed by a nucleophilic attack from an isocyanide, leading to the formation of a nitrilium intermediate. Subsequent reaction with a carboxylate and an acyl transfer via a Mumm rearrangement yields the final α-acyloxycarboxamide product. rsc.org

The following table summarizes the key mechanistic features of these formamide-mediated transformations:

Table 2: Mechanistic Features of Formamide-Mediated Catalytic Transformations

| Transformation | Role of Formamide | Key Intermediate(s) | Proposed Mechanistic Steps | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution of Alcohols | Catalyst | Alkoxyiminium chloride | Nucleophilic attack of formamide is rate-determining. researchgate.net | researchgate.net |

| Hydrogenation to Methanol | Substrate | Hemiaminal | Formation of hemiaminal followed by selective C-N or C-O cleavage. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| Synthesis of Cyclic Imides | Reagent | Four-centered transition state | Nucleophilic attack of formamide's amino group on an anhydride. lew.ro | lew.ro |

| Passerini Reaction | Carbonyl Precursor | Nitrilium | Acid-catalyzed activation followed by nucleophilic attack by isocyanide. rsc.org | rsc.org |

High-Energy Chemistry and Radical Pathways of Formamide Analogs

The chemistry of formamide and its analogs under high-energy conditions, such as those found in prebiotic environments or induced by high-power lasers, is characterized by the formation of highly reactive radical species. nih.govnih.gov These radicals can then engage in complex reaction networks, leading to the formation of biologically relevant molecules.

Simulations of extraterrestrial impacts using high-power lasers have demonstrated that the initial dissociation of formamide can produce a significant amount of highly reactive CN and NH radicals. nih.govnih.gov These radicals can subsequently react with intact formamide molecules to produce a variety of products, including nucleobases such as adenine, guanine (B1146940), and uracil. nih.gov This suggests a unified mechanism for the formation of these key biological building blocks from a simple precursor like formamide under high-energy conditions. nih.govnih.gov

The formation of formamide itself has been proposed to occur through a radical-mediated pathway. One such proposed mechanism involves the attack of an NH₂ radical on a formaldehyde (B43269) molecule, leading to the formation of a radical intermediate. researchgate.net This is followed by the loss of a hydrogen atom to yield formamide. researchgate.net

Radical pathways are also implicated in the formation of various amides in interstellar environments. Computational studies have explored the radical-neutral formation pathways for formamide, acetamide, and N-methylformamide via an intermediate carbamoyl (B1232498) (NH₂CO) radical and its isomers. arxiv.org

In a biological context, radical mechanisms are relevant to the transformation of damaged DNA. For instance, the conversion of the 8-hydroxy guanine radical to a formamidopyrimidine (FAPyG) derivative has been investigated through density functional theory. wayne.edu These studies have explored both closed-shell and open-shell (radical) pathways, with one proposed radical pathway involving the ring opening of the 8-hydroxy guanine radical to a formimidic acid radical species. wayne.edu

The following table provides an overview of key radical species and their roles in the high-energy chemistry of formamide and its analogs:

Table 3: Key Radical Species in the High-Energy Chemistry of Formamide Analogs

| Radical Species | Role in Reaction | Precursor(s) | Resulting Product(s) | Reference |

|---|---|---|---|---|

| CN radical | Reactive intermediate | Formamide dissociation | Nucleobases (e.g., adenine, guanine) nih.govnih.gov | nih.govnih.gov |

| NH radical | Reactive intermediate | Formamide dissociation | Nucleobases (e.g., adenine, guanine) nih.govnih.gov | nih.govnih.gov |

| NH₂ radical | Reactant | Ammonia (B1221849) | Formamide (from formaldehyde) researchgate.net | researchgate.net |

| Carbamoyl radical (NH₂CO) | Intermediate | Various (e.g., OH + HCN) | Amides (e.g., formamide, acetamide) arxiv.org | arxiv.org |

| Formimidic acid radical | Intermediate | 8-hydroxy guanine radical | Formamidopyrimidine (FAPyG) wayne.edu | wayne.edu |

Advanced Applications in Complex Organic Molecule Synthesis and Material Science Precursors

N-(3-oxobutyl)formamide as a Versatile Synthetic Building Block

The structure of this compound, featuring a ketone and a formamide (B127407) functional group, theoretically offers multiple reactive sites. The ketone's α-protons are acidic and can be deprotonated to form an enolate, which can participate in various carbon-carbon bond-forming reactions. The carbonyl group itself is an electrophilic site for nucleophilic attack. The formamide moiety contains an N-H bond that can be deprotonated and a formyl group that can be involved in cyclization or rearrangement reactions. However, specific studies harnessing this potential for complex syntheses are not prominently featured in the scientific literature.

Utilization in Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity. While the functional groups present in this compound suggest its potential as a component in MCRs, there are no specific reports of its successful application in such reactions to create diverse chemical libraries.

Derivatization Studies for Functional Group Transformations

The transformation of the functional groups within this compound is a fundamental aspect of its potential utility. However, detailed studies focusing on its derivatization are limited.

The dehydration of N-substituted formamides is a common method for the synthesis of isocyanides. While this reaction is general, specific studies detailing the conversion of this compound to the corresponding isocyanide are not available. Such a conversion would theoretically yield N-(3-oxobutyl)isocyanide, a potentially useful building block in isocyanide-based multi-component reactions, but this has not been explicitly demonstrated in the literature.

Formation of Dithiocarbamate (B8719985) Derivatives

The synthesis of dithiocarbamates is a significant transformation in organic chemistry, yielding compounds with wide applications. While the most common pathway involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, N-acyl compounds such as amides can also serve as precursors under specific conditions. organic-chemistry.orgasianpubs.orgorganic-chemistry.org Research has shown that cyclic amides (lactams), in the presence of a strong base like sodium hydride or other alkalis, can react with carbon disulfide to yield N-acyl-dithiocarbamic acids. rsc.org

This reactivity can be extrapolated to this compound. The proposed mechanism involves the initial deprotonation of the formamide nitrogen by a strong base. The resulting N-anion possesses enhanced nucleophilicity, enabling it to attack the electrophilic carbon atom of carbon disulfide. This addition reaction forms an N-(3-oxobutyl)-N-formyldithiocarbamate salt as the intermediate product. This intermediate can then be stabilized or undergo further reactions, such as alkylation, to produce stable dithiocarbamate ester derivatives. The presence of the ketone functionality within the this compound molecule offers a secondary site for subsequent chemical modifications, allowing for the synthesis of more complex dithiocarbamate derivatives.

Table 1: Proposed Reaction Parameters for Dithiocarbamate Synthesis from this compound This table is based on analogous reactions with related amide compounds.

| Parameter | Condition/Reagent | Rationale | Source |

| Substrate | This compound | Provides the N-H group for reaction. | - |

| Reagent | Carbon Disulfide (CS₂) | Source of the dithiocarboxylate moiety. | rsc.org |

| Base | Sodium Hydride (NaH) or strong alkali (e.g., KOH) | Deprotonates the formamide nitrogen to create a potent nucleophile. | rsc.org |

| Solvent | Anhydrous aprotic solvent (e.g., THF, DMF) | Prevents quenching of the strong base and the anionic intermediate. | nih.gov |

| Temperature | 0 °C to room temperature | Standard conditions for controlling the exothermic reaction of amines with CS₂. nih.gov | |

| Follow-up Reagent | Alkyl Halide (e.g., Methyl Iodide) | Can be used to "trap" the dithiocarbamate salt as a stable S-alkyl ester. | organic-chemistry.org |

Integration as Linker or Subunit in Advanced Molecular Architectures (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov A PROTAC molecule is composed of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects them. nih.govexplorationpub.com The linker is not merely a spacer; its length, rigidity, solubility, and chemical composition are critical factors that profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the degradation efficiency. nih.govbroadpharm.com

While the direct use of this compound as a linker in published PROTACs is not extensively documented, its structure contains the essential features of a versatile linker precursor. Its bifunctional nature allows for orthogonal chemical modifications, making it an attractive building block for the modular synthesis of such complex architectures.

The key attributes of this compound for this application include:

Defined Spacer Length: The butyl backbone provides a flexible four-carbon spacer, which can be crucial for establishing the optimal distance and orientation between the two ligands of the PROTAC.

Ketone Handle: The ketone group at the 3-position serves as a versatile chemical handle. It can be modified through various reactions, such as reductive amination or Wittig reactions, to attach one of the two necessary ligands.

Formamide Handle: The formamide group represents a protected primary amine. Through a de-formylation step, typically under acidic or basic hydrolysis, it can be converted to a primary amine (-NH₂). This amine is a common attachment point for linkers in PROTAC synthesis, often used to form stable amide bonds with a carboxylic acid on a ligand.

The modular potential of this compound allows synthetic chemists to envision its incorporation into a PROTAC linker by sequentially reacting its two functional groups. For instance, the formamide could first be hydrolyzed to reveal the amine, which is then coupled to an E3 ligase ligand. Subsequently, the ketone on the other end of the linker could be reacted to attach the POI ligand, completing the synthesis of the heterobifunctional molecule. This strategic utility makes this compound a valuable, though perhaps underutilized, subunit for constructing libraries of PROTACs with varied linker configurations.

Table 2: Structural Features of this compound and Their Potential Functions in Molecular Architectures

| Structural Feature | Potential Function | Example Application | Source |

| Formamide Group (-NHCHO) | Protected primary amine; precursor to a nucleophilic attachment point. | Hydrolysis to -NH₂ for amide bond formation with a ligand's carboxylic acid group. | nih.gov |

| Ketone Group (C=O) | Electrophilic handle for C-C or C-N bond formation. | Reductive amination to connect to an amine-containing ligand. | - |

| Butyl Chain (-C₄H₈-) | Flexible spacer element. | Provides specific length and conformational flexibility to the linker, influencing ternary complex stability. | explorationpub.combroadpharm.com |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. Through various NMR experiments, it is possible to identify the connectivity and chemical environment of each atom within the N-(3-oxobutyl)formamide molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be observed. The formyl proton (-CHO) is expected to appear as a singlet in the downfield region. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) and those adjacent to the carbonyl group (CH₂-C=O) would appear as triplets, assuming coupling with each other. The methyl protons (CH₃) of the acetyl group would present as a singlet. The presence of rotamers due to restricted rotation around the amide C-N bond can sometimes lead to the appearance of two distinct sets of signals for the formyl and N-alkyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | ~8.2 | Singlet (s) |

| -NH- | ~6.0-7.5 | Broad Singlet (br s) |

| N-CH₂ -CH₂- | ~3.5 | Triplet (t) |

| -CH₂-CH₂ -C=O | ~2.8 | Triplet (t) |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Carbon (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five unique carbon environments. The carbonyl carbon of the ketone group is typically the most downfield signal, followed by the formyl carbonyl carbon. The methylene carbons and the methyl carbon appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C (=O)-CH₃ | ~208 |

| -N-C HO | ~163 |

| N-C H₂- | ~45 |

| -C H₂-C=O | ~38 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Nitrogen-14 (¹⁴N) NMR can provide direct information about the electronic environment of the nitrogen atom. However, ¹⁴N is a quadrupolar nucleus, which often results in very broad signals, making high-resolution analysis challenging. rsc.orgnih.gov Despite these difficulties, ¹⁴N NMR can confirm the presence of the amide nitrogen. The chemical shift would be indicative of the amide functional group. rsc.org Advanced solid-state NMR techniques can be particularly useful for obtaining more detailed information from quadrupolar nuclei like ¹⁴N. nih.govnsf.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. rdd.edu.iqresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. measurlabs.commeasurlabs.com For this compound (C₅H₉NO₂), HRMS analysis would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₅H₁₀NO₂⁺ | 116.0706 |

Note: Calculated values are based on the monoisotopic masses of the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound would first be separated from other components in a sample and assigned a characteristic retention time. nih.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, or fragmentation pattern, serves as a molecular fingerprint.

Key fragmentation pathways for this compound would likely involve cleavage alpha to the carbonyl groups and the nitrogen atom. Expected fragments could include the loss of an acetyl group (•COCH₃) or the formyl group (•CHO), and cleavage of the butyl chain. Analysis of these fragments helps to piece together the molecular structure. researchgate.net

Table 4: Plausible Mass Fragments in GC-MS Analysis of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 115 | [M]⁺• (Molecular Ion) |

| 98 | [M-NH₃]⁺• |

| 72 | [CH₂=CHC(=O)NH₂]⁺• |

| 57 | [CH₃C(=O)CH₂CH₂]⁺ |

Note: Fragmentation is complex and these represent plausible major fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a polar compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly the separation method of choice, coupled to a mass spectrometer for detection and identification.

In a typical LC-MS analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), carries the sample through a column packed with a nonpolar stationary phase (e.g., C18). The components of the sample are separated based on their polarity. As the separated components elute from the column, they are introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules—electrospray ionization (ESI) is a common method for polar molecules—and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides highly specific data, allowing for the determination of the molecular weight of the compound and offering insights into its structure through fragmentation analysis (MS/MS). For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the analyte in the sample.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| LC System | UHPLC/HPLC | High-resolution separation. |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on polarity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |

| Gradient | 5% B to 95% B over several minutes | Elutes compounds with a range of polarities. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for column dimensions. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole | High-resolution mass analysis or targeted quantification. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the target molecule. |

| Scan Range | 50 - 500 m/z | Covers the expected mass of the analyte and potential fragments. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus frequency, and the absorption bands correspond to these vibrational frequencies.

For this compound, IR spectroscopy can confirm the presence of its key functional groups: the secondary amide and the ketone. The formamide (B127407) group gives rise to several characteristic absorptions. A peak in the region of 3300 cm⁻¹ corresponds to the N-H stretching vibration. The amide C=O stretch, known as the Amide I band, typically appears as a strong absorption around 1680-1640 cm⁻¹. The N-H bend coupled with C-N stretching, known as the Amide II band, is found around 1550 cm⁻¹. researchgate.net The ketone functional group from the oxobutyl chain will also produce a strong C=O stretching absorption, typically in the range of 1725-1705 cm⁻¹. The presence of both amide and ketone carbonyl peaks in the spectrum would be a key characteristic of this molecule.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | ~3300 | Medium |

| Ketone (C=O) | Stretch | 1725 - 1705 | Strong |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1640 | Strong |

| Amide (N-H) | Bend (Amide II) | ~1550 | Medium-Strong |

Chromatographic Methods for Purification, Separation, and Quantitative Analysis

Chromatography encompasses a variety of techniques used to separate mixtures. The choice of method depends on the scale and goal of the separation, whether for analysis, identification, or purification.

HPLC and UHPLC are cornerstone techniques for the quantitative analysis and purification of compounds. researchgate.net UHPLC is an evolution of HPLC that uses columns with smaller particle sizes (typically <2 µm), which provides higher resolution, greater sensitivity, and faster analysis times. researchgate.netliverpool.ac.uk

For this compound, a reverse-phase HPLC or UHPLC method would be most suitable for quantitative analysis. sielc.com A C18 or a more polar-endcapped reverse-phase column could be used. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile. Detection is often performed using a UV detector, as the amide and ketone carbonyl groups exhibit some UV absorbance, typically at lower wavelengths (~210-220 nm). By running standards of known concentration, a calibration curve can be generated to accurately quantify the amount of this compound in a sample.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It is often considered a "green" alternative to normal-phase HPLC because it significantly reduces the use of organic solvents. americanpharmaceuticalreview.com SFC combines the low viscosity of a gas with the solvating power of a liquid, leading to high efficiency and fast separations. youtube.com

Given its polarity, this compound is a good candidate for separation or purification by SFC. The primary mobile phase, supercritical CO₂, is nonpolar. To elute a polar compound like this compound, a polar organic solvent, known as a co-solvent or modifier (e.g., methanol), is added to the mobile phase. SFC is particularly advantageous for preparative-scale purification because the CO₂ can be removed by depressurization, leaving the purified compound in a minimal amount of the organic co-solvent, which simplifies sample recovery. youtube.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying the components of a mixture. sigmaaldrich.comnih.gov For this compound, TLC would typically be performed on a silica (B1680970) gel plate (a polar stationary phase). The mobile phase, or eluent, would be a mixture of less polar and more polar organic solvents, such as ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol. The separation is based on the compound's affinity for the stationary phase versus the mobile phase. researchgate.net

After the plate is developed, the compound's position is visualized. This can be done using a UV lamp if the compound is UV-active, or by staining the plate with a chemical reagent (e.g., potassium permanganate, iodine vapor) that reacts with the compound to produce a colored spot. nih.govlabinsights.nl The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.

Column chromatography operates on the same principles as TLC but is used for the preparative-scale purification of compounds. A glass column is packed with a stationary phase (e.g., silica gel), the crude sample is loaded at the top, and the eluent is passed through the column to separate the components. Fractions are collected as they exit the column, and TLC is used to identify the fractions containing the pure desired product.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon dioxide |

| Dichloromethane |

| Ethyl acetate |

| Formic Acid |

| Hexane |

| Methanol |

| N-ethyl-formamide |

Theoretical and Computational Chemistry Studies of N 3 Oxobutyl Formamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which a wide range of chemical properties and reactivities can be predicted.

Ab Initio and Density Functional Theory (DFT) Approaches for Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model chemical reactions. Ab initio methods are based on first principles without using experimental data for parameterization, while DFT calculates the electronic energy based on the electron density, offering a balance of accuracy and computational cost.

These methods are instrumental in elucidating reaction mechanisms, such as hydrolysis, decomposition, or tautomerization. For instance, studies on the hydrolysis of formamide (B127407), the parent compound, have employed DFT and ab initio calculations to map out the reaction steps. nih.gov The most favored mechanism is predicted to involve two steps: initial hydration of the carbonyl group to form a diol intermediate, followed by a water-assisted proton transfer. nih.gov DFT calculations have also been used to study the reaction between diformylketene and formamide, revealing a concerted, though highly asynchronous, mechanism. acs.org

For N-(3-oxobutyl)formamide, these computational approaches would be essential for investigating reactions such as the hydrolysis of the amide bond or reactions involving the ketone group. DFT calculations, particularly with a functional like B3LYP, could be used to locate transition states and calculate activation energy barriers, providing insight into the kinetics of potential degradation pathways. rsc.orgresearchgate.net

| Reaction Pathway of Formamide | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Decarboxylation (to NH3 + CO) | CCSD(T)/CBS | ~73-78 | acs.org |

| Dehydrogenation (to HNCO + H2) | CCSD(T)/CBS | ~73-78 | acs.org |

| Dehydration (to HCN + H2O) | CCSD(T)/CBS | ~73-78 | acs.org |

| Hydrolysis (in aqueous solution) | Ab initio MD | ~35 | nih.gov |

This table presents calculated activation barriers for various decomposition and hydrolysis pathways of formamide, the parent molecule of this compound. These values illustrate the types of energetic data that can be obtained through quantum chemical calculations.

Investigation of Protonation States and pKa Prediction of Related Molecules

The acidity or basicity of a molecule, quantified by its pKa value, is crucial for its behavior in solution. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction. nih.gov This is typically achieved using a thermodynamic cycle that separates the process into gas-phase deprotonation energy and the solvation free energies of the species involved. Quantum mechanical calculations (usually DFT) are combined with continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to compute these energies. nih.govpeerj.com

The accuracy of pKa prediction can be high, with root-mean-square errors often falling below 1.0 log unit compared to experimental values. nih.govoptibrium.com For this compound, these methods could be used to predict the pKa of the N-H proton. The presence of the electron-withdrawing ketone group in the butyl chain is expected to influence the acidity of the amide proton compared to simpler N-alkylformamides. Computational analysis would quantify this electronic effect. The choice of the theoretical level, basis set, and solvation model is critical for achieving accurate predictions. nih.gov

Molecular Dynamics and Force Field Development for Formamide-Containing Systems

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time, providing detailed insight into the dynamic behavior of systems at the atomic level. nih.gov The interactions between atoms are governed by a set of potential energy functions and associated parameters known as a force field. nih.gov Common biomolecular force fields include AMBER, CHARMM, and OPLS.

Developing accurate force field parameters is crucial for reliable MD simulations. For novel molecules like this compound, parameters for bond lengths, angles, and dihedral terms, as well as non-bonded parameters like partial atomic charges, must be derived. This is often done by fitting the force field to high-level quantum mechanical calculations. frontiersin.orgnih.gov For example, atomic charges can be derived using the Restrained Electrostatic Potential (RESP) approach, which fits the charges to the QM electrostatic potential. nih.gov Dihedral parameters, which govern the conformational flexibility, are optimized to reproduce the potential energy surface from QM scans of bond rotations. nih.gov

For this compound, particular attention would be needed for the dihedral parameters governing the rotation around the C-N amide bond and the C-C bonds of the flexible oxobutyl chain. Existing parameters for amides in force fields like CHARMM and AMBER provide a strong starting point, but refinement would be necessary to accurately model the interplay between the formamide group and the keto-functionalized side chain. researchgate.netaip.orgbioexcel.eu

| Atom Types (CHARMM) | Term | Value |

| C-N (Amide Bond) | Equilibrium Distance (Å) | 1.35 |

| C=O (Amide Carbonyl) | Equilibrium Distance (Å) | 1.23 |

| N-H (Amide) | Equilibrium Distance (Å) | 1.01 |

| C-N-H | Equilibrium Angle (°) | 118.0 |

| O=C-N | Equilibrium Angle (°) | 123.5 |

| C-C-N-H (Dihedral) | Force Constant (kcal/mol) | Varies |

This table shows representative force field parameters for the core amide group from a CHARMM-like force field. The development for this compound would involve deriving and validating such parameters for the entire molecule.

Prediction of Molecular Conformations and Crystal Structures

The three-dimensional structure of a molecule dictates its physical properties and biological interactions. Computational methods can predict both the stable conformations of an isolated molecule and how those molecules pack into a crystal lattice.

The conformational landscape of this compound is defined by the rotation around several key single bonds: the C-N amide bond and the C-C bonds within the oxobutyl side chain. Computational conformational analysis involves scanning the potential energy surface by rotating these bonds and calculating the energy at each point using quantum mechanics or molecular mechanics. ic.ac.uk Studies on related α-ketoamides have shown that while some simple structures are planar, the presence of bulky substituents can lead to significantly bent or twisted conformations. nih.gov For this compound, such analysis would reveal the preferred shapes of the molecule and the energy barriers between them.

Crystal Structure Prediction (CSP) is a computational methodology that aims to find the most stable crystal packing arrangements (polymorphs) for a given molecule. nih.gov The process typically involves generating thousands of plausible crystal structures and ranking them based on their calculated lattice energy. For flexible molecules like this compound, CSP is particularly challenging because the molecule's internal conformational energy must be accurately balanced against the intermolecular interaction energy. rsc.orgacs.org Modern CSP approaches often use DFT with dispersion corrections to accurately rank the final set of low-energy predicted structures, as delocalization errors in some functionals can otherwise lead to incorrect stability rankings. acs.orgresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Understanding a chemical reaction in detail requires identifying not just the reactants and products, but also the high-energy transition state (TS) that connects them. Computational chemistry provides tools to locate these TS structures and analyze the reaction pathway. nih.gov

Once a reaction is proposed, quantum chemical methods (like DFT) are used to find the geometry of the transition state, which is a first-order saddle point on the potential energy surface. This is confirmed by a vibrational frequency calculation, where a stable minimum has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

After locating a TS, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. acs.org The IRC follows the minimum energy path downhill from the transition state, confirming that it connects the intended reactants and products. This comprehensive analysis provides a detailed picture of the reaction mechanism, including the activation energy and the specific atomic motions involved in the transformation. acs.org Studies on formamide decomposition have used these techniques to map out complex multi-step pathways, identifying crucial intermediates and transition states. acs.org

Solvation Effects in Computational Studies

Chemical reactions and properties are significantly influenced by the surrounding solvent. Computational studies must account for these solvation effects to produce realistic results. This is done using either explicit or implicit solvation models.

Explicit solvent models treat individual solvent molecules (e.g., water) and their interactions with the solute directly, which is common in MD simulations. nih.gov This approach is computationally intensive but provides a detailed view of the local solvent structure.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. youtube.com This method is computationally efficient and is widely used with quantum mechanical calculations to compute solvation free energies. youtube.comresearchgate.net These models are essential for accurate pKa predictions and for calculating reaction energies in solution, as the solvent can stabilize charged species or polar transition states differently than neutral reactants. nih.govacs.org For a molecule like this compound, with both a polar amide group and a polar ketone group, implicit solvation models would be critical for accurately modeling its behavior in aqueous or other polar environments. researchgate.net

Future Research Directions and Emerging Trends

Development of Highly Selective and Sustainable Synthetic Routes for N-(3-oxobutyl)formamide and its Analogs

The future of synthesizing this compound and its analogs is increasingly geared towards green and sustainable chemistry. A key trend is the move away from harsh reagents and volatile organic solvents towards more environmentally benign processes. Research is anticipated to focus on catalytic systems that offer high selectivity and efficiency. For instance, the development of reusable catalysts, such as bimetallic nanoparticles, presents a promising avenue for the oxidative N-formylation of amines using methanol (B129727) as a C1 source. Another sustainable approach involves the electrochemical N-formylation of amines, which can proceed by using methanol as both the solvent and the reagent.

Furthermore, the use of biomass-derived carbonyl sources, such as glycerol derivatives, catalyzed by earth-abundant metals like copper, is an emerging sustainable method for producing formamides. Biocatalysis also represents a powerful tool for creating chiral analogs. The bioreduction of prochiral N-(3-oxobutyl)heterocycles using whole-cell ketoreductases or isolated alcohol dehydrogenases has been shown to produce enantiopure (S)- and (R)-alcohols with high conversion and selectivity. researchgate.net These biocatalytic methods are crucial for accessing chiral building blocks for drug discovery. researchgate.net

Future work will likely focus on optimizing these sustainable methods to improve yields and expand their substrate scope to a wider variety of analogs. A comparison of emerging sustainable strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic N-Formylation | Utilizes reusable catalysts (e.g., AuPd–Fe3O4) and green C1 sources (e.g., methanol). | Reduces chemical waste, catalyst can be recovered and reused, operates at room temperature. |

| Electrochemical Synthesis | Employs electricity to drive the N-formylation of amines using methanol. | Avoids traditional oxidizing agents, offers high control over reaction conditions. |

| Biomass-derived Sources | Uses glycerol derivatives as a carbonyl source with copper-based catalysts. | Utilizes renewable feedstocks, contributes to a circular economy. |

| Biocatalysis | Employs enzymes or whole-cell systems (e.g., ketoreductases) for asymmetric synthesis. | Highly enantioselective, operates under mild conditions, environmentally friendly. researchgate.net |

| Solvent-Free Dehydration | Dehydration of N-substituted formamides using reagents like phosphorus oxychloride without a co-solvent. mdpi.com | Significantly reduces waste and toxicological impact, improves the reaction's E-factor. mdpi.com |

Advanced Mechanistic Elucidation of Complex Transformations Involving the N-Formyl-Ketone System

A deeper understanding of the reaction mechanisms governing the N-formyl-ketone system is critical for optimizing existing transformations and discovering new ones. The N-formylation of amines, a key step in synthesizing the parent structure, can proceed through multiple complex pathways. For example, when using carbon dioxide and hydrosilanes, the reaction can occur via direct formoxysilane formation, amine-assisted formoxysilane formation, or through a silylcarbamate intermediate, depending on the specific substrates and reaction conditions. oup.com In-situ reaction monitoring and kinetic studies are essential tools for dissecting these intricate equilibria. oup.com

Mechanistic investigations into catalytic processes are also a key research direction. Studies on Cu-catalyzed formamide (B127407) synthesis have revealed radical-relay mechanisms involving ˙OH–˙OOH radicals, which were identified through techniques like electron paramagnetic resonance (EPR) spin-trapping and isotopic tracing experiments. Similarly, the oxidative N-formylation catalyzed by bimetallic nanoparticles is thought to proceed through the oxidation of methanol to formaldehyde (B43269), which then forms a hemiaminal intermediate with the amine that is subsequently oxidized to the final formamide. biointerfaceresearch.com Understanding the role of each component in these catalytic cycles is paramount for designing more efficient and robust catalysts.

Expansion of Computational Modeling Capabilities for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for predicting the reactivity and properties of molecules like this compound, thereby accelerating research and development. Density Functional Theory (DFT) is a powerful method for investigating molecular structures, conformational stability, and reaction pathways. researchgate.netprimescholars.comekb.eg For instance, DFT calculations can be used to study the keto-enol tautomerism inherent to the β-keto functional group in this compound, predicting the relative stability of each tautomer in both the gas phase and in various solvents. primescholars.comorientjchem.org

Future research will likely employ advanced computational techniques to model complex reaction mechanisms. Ab initio molecular dynamics and RRKM theory can be used to simulate decomposition pathways and predict product branching ratios under different energy conditions. nih.govacs.org These simulations can identify crucial transient intermediates and transition states, providing insights that are difficult to obtain experimentally. acs.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound analogs, guiding the design of new compounds with desired properties. mdpi.com By combining DFT, molecular dynamics, and QSAR, researchers can build comprehensive models to screen virtual libraries of compounds and prioritize synthetic targets.

Exploration of Novel Chemical Reactivity Patterns for Diversified Applications

The unique combination of a formamide and a ketone functional group in this compound opens the door to a wide range of chemical transformations and applications. Future research will focus on exploring novel reactivity patterns beyond simple functional group manipulations. The N-formyl group, for instance, can be a precursor to other functionalities; its dehydration provides a sustainable route to isocyanides, which are valuable intermediates in organic synthesis. mdpi.com

The β-keto moiety is also ripe for exploration. It can serve as a versatile handle for constructing complex heterocyclic systems, which are common scaffolds in pharmaceuticals. The reactivity of related β-chloroenaldehydes with various nucleophiles to build pyrazoles and other heterocycles demonstrates the potential for this compound to act as a key building block in diversity-oriented synthesis. primescholars.com Additionally, the ketone can undergo stereoselective reductions, as seen in biocatalytic transformations, to generate chiral β-hydroxy amides, which are important structural motifs in natural products and bioactive molecules. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and derivatization with modern automation technologies is a key trend for accelerating discovery. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and easier scalability. nih.gov Multi-step syntheses that are cumbersome in batch mode can be streamlined into a single continuous sequence by passing materials through columns containing immobilized reagents, catalysts, or scavengers. nih.gov

Automated synthesis platforms, often coupled with flow reactors, enable the rapid generation of compound libraries for screening purposes. This "assembly line" approach allows for the variation of multiple components in a synthetic sequence, facilitating the exploration of chemical space around the this compound scaffold. researchgate.net Such systems can be programmed to perform reactions, work-ups, and purifications with minimal human intervention, significantly increasing productivity. researchgate.netscilit.com The future will see a greater adoption of these automated platforms to synthesize diverse libraries of this compound analogs for applications in medicinal chemistry and materials science.

Q & A

Q. What are the optimized synthetic routes for N-(3-oxobutyl)formamide, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via cyclization and Vilsmeier reactions, analogous to methods used for structurally similar formamide derivatives. For example, diethylaminomalonate hydrochloride and guanidine carbonate were cyclized under controlled pH and temperature to form intermediates, followed by formylation using Vilsmeier reagents (e.g., POCl₃/DMF). Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to formylating agent) and reaction time (4–6 hours at 60–80°C) achieved yields >80% and purity >99% . GC/MS or HPLC-UV should be used to monitor reaction progress and quantify impurities .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, stereochemistry, and hydrogen-bonding networks. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze diffraction data, even for small molecules. Ensure high-resolution data (≤1.0 Å) to detect subtle conformational variations. For non-crystalline samples, complementary techniques like NMR (¹H/¹³C) and FT-IR can validate functional groups .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS can identify degradation products (e.g., hydrolysis to formamide derivatives). Monitor pH-dependent degradation by storing samples in buffers (pH 3–9) and analyzing via UV-Vis spectroscopy. Differential scanning calorimetry (DSC) detects polymorphic transitions or decomposition temperatures .

Q. Which purification methods are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer: Fractional distillation (for volatile impurities) and recrystallization (using ethanol/water mixtures) are effective. High-purity grades (>99%) may require column chromatography (silica gel, ethyl acetate/hexane eluent). For scale-up, consider continuous crystallization or membrane filtration .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites (e.g., carbonyl carbon). Compare activation energies for different nucleophiles (e.g., amines vs. alcohols) to predict reaction pathways. Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental and computational approaches reconcile discrepancies in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent effects. Compare experimental ¹³C NMR data with computed chemical shifts (GIAO method) to identify dominant tautomers. For conflicting IR spectra, analyze attenuated total reflectance (ATR) vs. KBr pellet preparations .

Q. How can this compound serve as a precursor in synthesizing bioactive heterocycles, and what mechanistic insights guide selectivity?

Methodological Answer: The compound’s β-ketoamide moiety enables cyclocondensation with hydrazines or thioureas to form pyrazoles or thiazoles. Mechanistic studies (e.g., trapping intermediates via LC-MS) reveal whether reactions proceed via enolization or direct nucleophilic attack. Optimize selectivity by tuning catalysts (e.g., p-TsOH for acid-mediated pathways) .

Q. What strategies mitigate toxicity risks associated with this compound in pharmacological applications?

Methodological Answer: Conduct in vitro cytotoxicity assays (e.g., HepG2 cells, IC₅₀ determination) and metabolic stability tests (e.g., liver microsomes). Structural analogs with lower logP values may reduce bioaccumulation. Pair toxicity data with QSAR models to design safer derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.